![molecular formula C20H20N4O3S B2919372 N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1105223-42-4](/img/structure/B2919372.png)
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives, including the compound , have been recognized for their significant anticancer properties. They have been tested against various human cancer cell lines, such as MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian), demonstrating moderate to high activity . These compounds can be designed to target specific pathways involved in cancer cell proliferation and survival, making them valuable in the development of new anticancer therapies.
Antimicrobial Activity
The thiazole moiety is a prominent feature in many compounds with antimicrobial activity. This includes a broad spectrum of action against bacteria, fungi, and viruses . The compound’s structure allows for the potential to be developed into new antimicrobial agents that can be used to treat various infectious diseases, especially in the face of rising antibiotic resistance.
Anti-Inflammatory Activity
Compounds containing benzothiazole have shown potential as anti-inflammatory agents. Their ability to modulate inflammatory pathways can be harnessed to develop new drugs for treating chronic inflammatory diseases . This could be particularly useful in conditions such as arthritis, where inflammation plays a key role in disease progression.
Analgesic Properties
The analgesic properties of benzothiazole derivatives make them candidates for pain management research. They could lead to the development of new painkillers that are more effective and have fewer side effects than current medications .
Antifungal Applications
Benzothiazole compounds have been evaluated for their antifungal activities, showing effectiveness against various fungal pathogens . This application is crucial for agriculture, where fungal infections can devastate crops, as well as for medical purposes, such as treating fungal infections in humans.
Antitubercular Activity
The structural analogs of benzothiazole have been explored for their antitubercular activity. Given the global burden of tuberculosis and the emergence of drug-resistant strains, there is a continuous need for new antitubercular agents. The compound’s ability to inhibit mycobacterial growth could be pivotal in this field .
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory properties . Therefore, it is possible that this compound may also target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes.
Mode of Action
For instance, if the compound targets COX enzymes, it may bind to the active site of these enzymes and prevent them from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-23-6-8-24(9-7-23)20-22-15-4-3-14(11-18(15)28-20)21-19(25)13-2-5-16-17(10-13)27-12-26-16/h2-5,10-11H,6-9,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYLEDWLTWKNJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

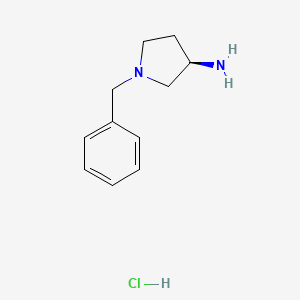
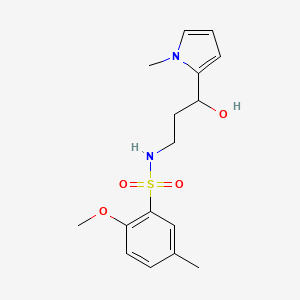
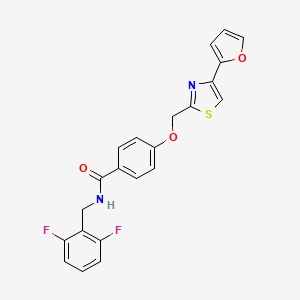
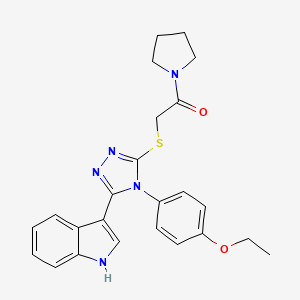

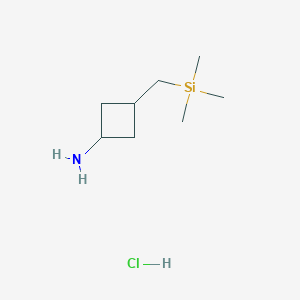
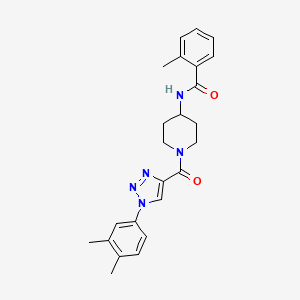
![(6-Azaspiro[3.4]octan-8-yl)methanol hydrochloride](/img/structure/B2919305.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2919307.png)

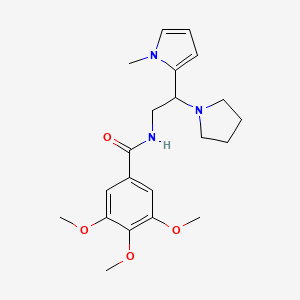

![5-bromo-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2919312.png)